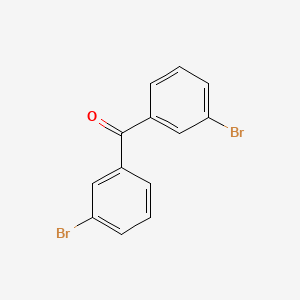

Bis(3-bromophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(3-bromophenyl)methanone (CAS No. 25032-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-bromophenyl)methanone, also known by its synonym 3,3'-dibromobenzophenone, is a halogenated diarylketone with the CAS number 25032-74-0.[1][2][3] This symmetrical molecule, featuring two bromine atoms on the meta positions of the phenyl rings, serves as a pivotal intermediate in organic synthesis. Its structural characteristics, particularly the presence of reactive bromine atoms and a central carbonyl group, make it a versatile building block for the construction of more complex molecular architectures. In the realms of medicinal chemistry and materials science, Bis(3-bromophenyl)methanone is gaining attention as a precursor to a variety of functional molecules, including potential therapeutic agents.[1][4] This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bis(3-bromophenyl)methanone is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 25032-74-0 | [1][2][3] |

| Molecular Formula | C₁₃H₈Br₂O | [1][3] |

| Molecular Weight | 340.01 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 140-148 °C | [1][5] |

| Boiling Point | 185-195 °C at 4 Torr | [1] |

| Density | ~1.70 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [5] |

| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated area. | [3] |

Synthesis of Bis(3-bromophenyl)methanone

The synthesis of Bis(3-bromophenyl)methanone can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most common and effective methods are Friedel-Crafts acylation and the Suzuki-Miyaura coupling reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[6] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring. For the synthesis of Bis(3-bromophenyl)methanone, this can be envisioned as the reaction of bromobenzene with a suitable acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation for Bis(3-bromophenyl)methanone Synthesis.

Detailed Experimental Protocol (General Guideline): [6]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with a suitable anhydrous solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, >2 equivalents).

-

Reactant Addition: Cool the mixture in an ice bath. A solution of bromobenzene (2 equivalents) and the acylating agent (e.g., phosgene or triphosgene, 1 equivalent) in the anhydrous solvent is then added dropwise from the dropping funnel while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, a dilute base solution (e.g., sodium bicarbonate), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

-

Stoichiometric Lewis Acid: More than two equivalents of the Lewis acid are required because it complexes with both the acylating agent and the product ketone, which would otherwise deactivate the catalyst.

-

Controlled Temperature: The initial addition is carried out at a low temperature to control the exothermic reaction and prevent side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] For the synthesis of Bis(3-bromophenyl)methanone, this can be achieved by coupling 3-bromophenylboronic acid with a suitable carbonyl source or by a carbonylative coupling approach.

Reaction Scheme:

Sources

- 1. chembk.com [chembk.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 25032-74-0|Bis(3-bromophenyl)methanone|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. (3-Bromophenyl)(phenyl)methanone | 1016-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to Bis(3-bromophenyl)methanone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Bis(3-bromophenyl)methanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and significant applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Core Molecular Profile

Bis(3-bromophenyl)methanone, also known as 3,3'-Dibromobenzophenone, is an aromatic ketone characterized by a central carbonyl group bonded to two 3-bromophenyl rings.[1] This structural arrangement, particularly the presence of bromine atoms, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of the bromine substituents influences the electrophilicity of the carbonyl carbon and the reactivity of the aromatic rings, making it a versatile precursor for more complex molecules.[1]

Its primary significance lies in its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymer materials.[1][2] Understanding its core properties is the first step in harnessing its synthetic potential.

Key Physicochemical and Identification Data

The fundamental properties of Bis(3-bromophenyl)methanone are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis, is precisely 340.01 g/mol .[1][3][4][5]

| Property | Value | Source(s) |

| Molecular Weight | 340.01 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₃H₈Br₂O | [1][3][4] |

| CAS Number | 25032-74-0 | [1][3][4][6] |

| Appearance | White to light yellow/orange powder or crystal | [1] |

| Melting Point | 140 - 148 °C | [2] |

| Purity (typical) | >98.0% (by GC) | [1] |

| IUPAC Name | bis(3-bromophenyl)methanone | [6] |

| Synonyms | 3,3'-Dibromobenzophenone |

Synthesis and Mechanistic Considerations

The synthesis of Bis(3-bromophenyl)methanone can be approached through various methods. One documented pathway involves the palladium-catalyzed coupling of 3-bromophenylboronic acid. This method highlights a modern approach to forming carbon-carbon bonds, a cornerstone of complex molecule synthesis.

Example Synthetic Protocol: Palladium-Catalyzed Synthesis

This protocol describes a laboratory-scale synthesis. The choice of a palladium catalyst on a calcium carbonate support (Pd/CaCO₃) and a copper(I) iodide (CuI) co-catalyst is crucial for facilitating the cross-coupling reaction under relatively mild conditions.

Step-by-Step Methodology: [2]

-

Reactor Setup: To a 250 mL polytetrafluoroethylene-lined pressure reaction vessel, add 3-bromophenylboronic acid (0.249g, 2 mmol), 5 wt% Pd/CaCO₃ (0.0456g, 0.01 mmol Pd), and CuI (0.0114g, 0.03 mmol).

-

Solvent Addition: Add 10 mL of dimethyl sulfoxide (DMSO) to the vessel.

-

Pressurization: Seal the reaction vessel and slowly introduce air to a pressure of 1.85 atm within a fume hood.

-

Reaction Conditions: Place the sealed vessel in an oil bath pre-heated to 50°C and maintain the reaction for 12 hours with stirring.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the remaining pressure.

-

Add 40 mL of 5% (w/v) aqueous ammonia solution.

-

Filter the mixture to separate and recover the palladium catalyst. The catalyst can be washed, dried, and reused.

-

Extract the mother liquor three times with 30 mL portions of dichloromethane.

-

Combine the organic phases for further purification.

-

Causality and Rationale:

-

Catalyst System: The Pd/CaCO₃ and CuI system is chosen for its efficiency in mediating the coupling of boronic acids. Palladium is the primary catalyst for the cross-coupling cycle, while copper often acts as a co-catalyst to enhance reaction rates and yields.

-

Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Pressure and Temperature: The use of a sealed vessel and moderate temperature provides a controlled environment to drive the reaction to completion while minimizing solvent loss.

Synthesis Workflow Diagram

Sources

In-Depth Technical Guide: Bis(3-bromophenyl)methanone

Executive Summary

Bis(3-bromophenyl)methanone (CAS: 25032-74-0), also known as 3,3'-Dibromobenzophenone, represents a critical class of meta-substituted diaryl ketones.[1] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), which forms rigid, crystalline rod-like structures, the 3,3'-isomer introduces an angular geometry (kink) into molecular backbones.[1] This structural feature is invaluable in drug discovery for creating non-planar pharmacophores and in materials science for disrupting crystallinity to enhance the solubility of high-performance polymers (polyarylene ethers/ketones).[1]

This guide synthesizes the physicochemical profile of Bis(3-bromophenyl)methanone, distinguishing it from common impurities and outlining its utility as an electrophilic scaffold in Palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Structural Analysis[1][2]

The meta-positioning of the bromine atoms creates a unique electronic and steric environment compared to the ortho- or para-isomers.[1] The electron-withdrawing nature of the carbonyl bridge, combined with the inductive effect of the bromine atoms, activates the ring system for specific nucleophilic aromatic substitutions while maintaining stability for metal-catalyzed couplings.[1]

| Parameter | Data |

| IUPAC Name | Bis(3-bromophenyl)methanone |

| Common Synonyms | 3,3'-Dibromobenzophenone; m,m'-Dibromobenzophenone |

| CAS Number | 25032-74-0 (Distinct from 4,4'-isomer: 3988-03-2) |

| Molecular Formula | C₁₃H₈Br₂O |

| Molecular Weight | 340.01 g/mol |

| SMILES | O=C(C1=CC=CC(Br)=C1)C2=CC=CC(Br)=C2 |

| Structural Geometry | Non-planar; Phenyl rings twisted relative to carbonyl plane to minimize steric repulsion.[1][2][3][4][5] |

Thermodynamic & Physical Constants

The melting point of the 3,3'-isomer is significantly lower than that of the 4,4'-isomer (171–174 °C).[1] This depression is a direct consequence of the meta-substitution , which reduces packing efficiency in the crystal lattice compared to the highly symmetric para-isomer.[1]

Table 1: Physicochemical Properties[7]

| Property | Value / Range | Condition / Note |

| Melting Point | 140.0 – 148.0 °C | Crystalline solid [1, 2] |

| Boiling Point | 185 – 195 °C | @ 4 Torr (Vacuum) [3] |

| Boiling Point (Est.) | ~395 °C | @ 760 mmHg (Standard Atm) |

| Density (Predicted) | 1.700 ± 0.06 g/cm³ | High density due to Br content |

| Appearance | White to pale yellow powder | Color deepens to orange if oxidized/impure |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Critical Insight: The wide melting range reported in some commercial certificates (140–148 °C) often indicates the presence of isomeric impurities (e.g., 3,4'-dibromobenzophenone). For pharmaceutical applications, a tight range (e.g., 147–148 °C) is a requisite quality attribute.[1]

Solubility & Solution Chemistry

Bis(3-bromophenyl)methanone exhibits a solubility profile typical of moderately polar aromatic ketones.[1] It is lipophilic (high LogP) and requires organic solvents for processing.[1]

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.[1]

-

Moderate/Low Solubility: Ethanol, Methanol (solubility increases significantly with heat).[1]

Experimental Implication: When utilizing this compound in Suzuki-Miyaura couplings, biphasic systems (e.g., Toluene/Water) with phase transfer catalysts (TBAB) or polar aprotic mixtures (DMF/Water) are recommended to ensure homogeneity at the interface.

Spectral Characterization

Accurate identification relies on distinguishing the meta substitution pattern from para impurities.[1]

UV-Vis Spectroscopy[1]

- : 265 nm (in CH₂Cl₂) [2].[1][7]

-

Mechanism:

transition of the benzophenone chromophore.[1] The bromine auxochromes cause a bathochromic shift relative to unsubstituted benzophenone.[1]

Infrared (IR) Spectroscopy[1]

-

C=O Stretch: 1650–1665 cm⁻¹.[1] The electron-withdrawing bromine atoms slightly increase the wavenumber compared to electron-donating substituted benzophenones.[1]

-

C-H Bending (Ar): 680–800 cm⁻¹.[1] Look for specific meta-disubstitution patterns (often 690, 780 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (Predicted, CDCl₃):

-

The symmetry of the molecule simplifies the spectrum to four unique aromatic signals.[1]

- ~ 7.9 ppm (t): Proton at position 2 (between C=O and Br) – most deshielded due to anisotropy of carbonyl and inductive effect of Br.[1]

- ~ 7.7 ppm (d): Proton at position 6 (ortho to C=O).[1]

- ~ 7.6 ppm (d): Proton at position 4 (ortho to Br).[1]

- ~ 7.4 ppm (t): Proton at position 5 (meta to both).[1]

-

Synthesis & Purification Logic

Direct Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride is not recommended because the bromine substituent is ortho/para directing.[1] This reaction would yield predominantly 3,4'-dibromobenzophenone, not the desired 3,3'-isomer.[1]

Strategic Synthesis Route: To ensure regioselectivity, the synthesis must avoid electrophilic aromatic substitution on a deactivated ring.[1] The preferred route involves Palladium-catalyzed Carbonylative Cross-Coupling or oxidation of the corresponding alcohol derived from Grignard reagents.[1]

Diagram 1: Regioselective Synthesis Workflow

Figure 1: Two primary synthetic pathways.[1] Route A (Carbonylation) is preferred industrially for atom economy, while Route B (Grignard + Oxidation) is common in laboratory settings.

Applications in Drug & Material Design[6]

Pharmaceutical Intermediates

Bis(3-bromophenyl)methanone serves as a "bent" linker.[1] In drug design, replacing a para-phenylene linker with a meta-phenylene linker (derived from this core) can:

-

Increase Solubility: The 120° bond angle prevents efficient crystal packing of the final drug molecule.[1]

-

Alter Binding Affinity: The geometric change can position functional groups to better fit non-linear enzyme pockets.[1]

Polymer Science (Polyarylene Ether Ketones - PAEK)

In the synthesis of high-performance plastics, 3,3'-dibromobenzophenone is polymerized with bisphenols.[1]

-

Effect: The "kink" introduced by the meta-linkage lowers the glass transition temperature (

) and melting temperature (

Diagram 2: Functionalization Workflow

Figure 2: Divergent synthesis utility.[1] The bromine handles allow for modular functionalization via Palladium catalysis.[1]

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to prevent hydrolysis or oxidation of trace impurities.[1]

-

Reactivity: Incompatible with strong oxidizing agents.[1]

References

-

ChemicalBook. (2025).[1] 3,3'-Dibromobenzophenone Properties and Supplier Data. Retrieved from [1]

-

Tokyo Chemical Industry (TCI). (2025).[1] Bis(3-bromophenyl)methanone Product Specification D5621.[1][2][5] Retrieved from [1]

-

ChemBK. (2024).[1] Physical Properties of Bis(3-bromophenyl)methanone. Retrieved from [1][2]

-

Ramnath, J., et al. (1973).[1] Stereochemistry of benzophenone derivatives: crystal and molecular structure of 3,3′-dibromobenzophenone. Journal of Crystal and Molecular Structure, 3, 193–197.[1] (Found via J&K Scientific citation).

Sources

- 1. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-Dibromobenzophenone | 25032-74-0 [chemicalbook.com]

- 3. 25032-74-0|Bis(3-bromophenyl)methanone|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. CAS 25032-74-0: Methanone, bis(3-bromophenyl)- [cymitquimica.com]

- 6. avenalab.com [avenalab.com]

- 7. Bis(3-bromophenyl)methanone | 25032-74-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Whitepaper: Solubility Profiling & Solvent Selection for Bis(3-bromophenyl)methanone

Executive Summary

Bis(3-bromophenyl)methanone (CAS: 25032-74-0), also known as 3,3'-Dibromobenzophenone, acts as a critical intermediate in the synthesis of poly(ether ketone)s and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.[1] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), the meta-substitution pattern of this molecule imparts unique crystal packing energies and solubility behaviors that are often overlooked in standard databases.[1]

This guide provides a definitive solubility profile for researchers. It moves beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, providing a self-validating framework for solvent selection in reaction engineering and purification.[1]

Physicochemical Characterization

Before attempting solvation, one must understand the solute's solid-state properties.[1] The meta-positioning of the bromine atoms disrupts the planar symmetry seen in the 4,4' isomer, resulting in a lower melting point and slightly altered lattice energy.[1]

Table 1: Core Property Matrix

| Property | Value | Source / Validation |

| Chemical Name | Bis(3-bromophenyl)methanone | IUPAC |

| CAS Number | 25032-74-0 | Chemical Abstracts Service |

| Molecular Weight | 340.01 g/mol | Calculated |

| Melting Point | 144.0 – 148.0 °C | Empirical [1] |

| Physical State | White to light orange crystalline powder | Visual Inspection |

| LogP (Predicted) | ~4.8 – 5.2 | High Lipophilicity [2] |

| H-Bond Donor | 0 | Structure Analysis |

| H-Bond Acceptor | 1 (Carbonyl Oxygen) | Structure Analysis |

Critical Note on Isomerism: Do not conflate this molecule with 4,4'-Dibromobenzophenone (CAS 3988-03-2), which has a significantly higher melting point (171–174 °C).[1] Confusing these isomers will lead to erroneous recrystallization yields.[1]

Theoretical Solubility Framework

To predict solubility behavior without wasting material, we apply the principle of "Like Dissolves Like" through the lens of Hansen Solubility Parameters (HSP).[1]

Structural Drivers of Solvation

-

Hydrophobic Domain (Aryl Rings + Bromine): The two phenyl rings and heavy bromine atoms dominate the molecule, creating a high dispersive energy (

) requirement.[1] This necessitates solvents with strong London dispersion forces (e.g., aromatics, chlorinated solvents).[1] -

Polar Domain (Ketone): The central carbonyl group creates a permanent dipole.[1] While insufficient to solubilize the molecule in water, it allows for interaction with polar aprotic solvents (e.g., Acetone, THF).[1]

-

Lack of H-Bond Donors: The absence of -OH or -NH groups renders the molecule insoluble in water and limits solubility in short-chain alcohols unless heated.[1]

Predicted Solvation Behavior[1]

-

Best Solvents: Halogenated hydrocarbons (DCM, Chloroform) and Aromatics (Toluene).[1]

-

Moderate Solvents: Polar aprotic solvents (Acetone, Ethyl Acetate).[1]

-

Poor Solvents (Anti-solvents): Water, Methanol (cold), Aliphatic hydrocarbons (Hexane - low solubility useful for precipitation).[1]

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with Bis(3-bromophenyl)methanone.

Table 2: Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and reaction medium.[1] |

| Chlorinated | Chloroform | High | NMR analysis and synthesis.[1] |

| Aromatic | Toluene | High | Reaction solvent (reflux capable); good for recrystallization upon cooling.[1] |

| Polar Aprotic | Acetone | Moderate/High | Good for rapid dissolution; poor for high-temp reactions (low BP).[1] |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Excellent for coupling reactions (Suzuki/Heck).[1] |

| Esters | Ethyl Acetate | Moderate | Standard TLC eluent; potential recrystallization solvent.[1] |

| Alcohols | Ethanol / Isopropanol | Low (Cold) / High (Hot) | Ideal Recrystallization System. |

| Polar Protic | Water | Insoluble | Universal anti-solvent for precipitation.[1] |

| Aliphatic | Hexanes / Heptane | Very Low | Used to wash crystals or induce precipitation.[1] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

This protocol provides a self-validating method to determine the exact saturation limit (

Materials:

-

Target Solvent (Dry)[1]

-

0.22

m Syringe Filter (PTFE for organics)[1] -

Temperature-controlled shaker or water bath

Workflow Visualization:

Figure 1: Step-by-step gravimetric workflow for determining saturation limits. Note the requirement for PTFE filters to prevent leaching by aggressive organic solvents.

Protocol B: Recrystallization Solvent Screening

Bis(3-bromophenyl)methanone is often purified via recrystallization.[1] The goal is to find a system with a steep solubility curve (low solubility at RT, high solubility at Boiling Point).[1]

Recommended System: Ethanol (Solvent) + Water (Anti-solvent) OR Toluene (Single solvent).[1]

Logic Flow for Selection:

Figure 2: Decision tree for identifying the optimal purification solvent system. This logic prevents yield loss from choosing overly potent solvents.[1]

Application Context & Handling

Reaction Engineering

When using Bis(3-bromophenyl)methanone in Suzuki-Miyaura couplings :

-

Preferred Solvent: Toluene/Water (biphasic) or 1,4-Dioxane.[1]

-

Reasoning: The aryl bromide bond requires palladium insertion.[1] Toluene provides high solubility for the starting material at reflux temperatures (110°C), while being immiscible with the basic aqueous phase required for the boronic acid activation, protecting the ketone from side reactions.[1]

Safety & Stability

-

Light Sensitivity: As a benzophenone derivative, it can act as a photoinitiator.[1] Store in amber glass to prevent UV-induced radical formation or degradation [3].[1]

-

Hydrolysis: The ketone bridge is generally stable to aqueous acids/bases, but the bromine atoms are susceptible to nucleophilic attack under harsh conditions.[1]

References

-

Tokyo Chemical Industry (TCI). Product Specification: Bis(3-bromophenyl)methanone (CAS 25032-74-0).[1] Accessed Jan 2026.[1][4] [1]

-

PubChem. Compound Summary: 3,3'-Dibromobenzophenone.[1] National Library of Medicine.[1] [1]

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Benzophenone Derivatives.[1] (General handling for halogenated benzophenones).[1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Source for general ketone/aryl halide solubility theory).

Sources

Technical Monograph: Bis(3-bromophenyl)methanone

Structural Dynamics, Synthetic Architecture, and Pharmacophore Utility

Executive Summary & Physiochemical Profile[3][4]

Bis(3-bromophenyl)methanone (3,3'-Dibromobenzophenone) represents a critical structural scaffold in organic synthesis and medicinal chemistry.[1] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), the 3,3'-substitution pattern introduces a distinct "meta-kink" geometry (approx. 120° bond angle) into the molecular backbone. This geometric feature is invaluable for disrupting crystallinity in high-performance polymers and creating non-linear, sterically unique pharmacophores in drug discovery.

Physiochemical Characterization

The following data aggregates experimentally validated properties essential for identification and handling.

| Property | Value / Description | Experimental Note |

| CAS Number | 25032-74-0 | Primary identifier |

| Molecular Formula | C₁₃H₈Br₂O | MW: 340.01 g/mol |

| Appearance | White to light-yellow crystalline solid | Color indicates oxidation/impurities |

| Melting Point | 144 – 148 °C | Sharp range indicates >98% purity |

| Solubility | Soluble: DCM, CHCl₃, THF, TolueneInsoluble: Water | Protic solvents may reduce solubility |

| UV Absorption | Characteristic of benzophenone | |

| Reactivity | Electrophilic Carbonyl; Nucleophilic Aromatic Substitution (difficult); Pd-Catalyzed Coupling (High) | C-Br bonds are prime activation sites |

Synthetic Architecture (The "How-To")

Retrosynthetic Logic

Direct Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride is not recommended due to directing group conflicts (bromine is ortho/para directing, yielding the 3,4'-isomer mixture).

The Authoritative Route: Grignard addition to a nitrile. This pathway guarantees the preservation of the meta substitution pattern on both rings.

Protocol: Grignard-Nitrile Condensation

Objective: Synthesis of Bis(3-bromophenyl)methanone from 3-bromobenzonitrile and 3-bromophenylmagnesium bromide.

Reagents:

-

3-Bromobenzonitrile (1.0 equiv)[2]

-

3-Bromophenylmagnesium bromide (1.1 equiv, 0.5 M in THF)

-

Anhydrous THF (Solvent)

-

HCl (3M, for hydrolysis)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon. Causality: Moisture destroys the Grignard reagent immediately, lowering yield.

-

Solvation: Dissolve 3-Bromobenzonitrile in anhydrous THF. Cool to 0°C.

-

Controlled Addition: Add the Grignard reagent dropwise over 30 minutes.

-

Self-Validating Check: Monitor internal temperature. A rise >5°C indicates addition is too fast, risking polymerization of the nitrile.

-

-

Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution should turn a deep earth-tone color (magnesium imine salt).

-

Acidic Hydrolysis (Critical Step): Cool back to 0°C. Quench with 3M HCl.

-

Workup: Extract with Dichloromethane (DCM) (3x). Wash organics with Brine. Dry over MgSO₄.[2]

-

Purification: Recrystallize from Ethanol/Toluene (9:1).

Visualizing the Pathway

Figure 1: Reaction pathway ensuring meta-regioselectivity via Grignard-Nitrile addition.

Reactivity & Functionalization (The "Why")

In drug discovery, this molecule acts as a "hub." The two bromine atoms are excellent leaving groups for Palladium-catalyzed cross-coupling, allowing researchers to build "V-shaped" inhibitors that fit into specific enzyme pockets (e.g., kinases) where linear molecules fail.

Protocol: Double Suzuki-Miyaura Coupling

Objective: Functionalize both bromine sites simultaneously to create a symmetric diaryl-benzophenone scaffold.

Reagents:

-

Aryl Boronic Acid (

) (2.5 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

-

Degassing (Crucial): Combine solvent, base, and substrate in a pressure vial. Sparge with Argon for 15 minutes.

-

Causality: Oxygen poisons the Pd(0) active species, halting the catalytic cycle.

-

-

Catalyst Addition: Add

quickly under positive Argon pressure. -

Thermal Activation: Seal vial and heat to 90°C for 12 hours.

-

Self-Validating Check: The reaction mixture should turn black (Pd precipitation) after the reaction is complete. Early black precipitation often indicates catalyst decomposition (check ligand quality).

-

-

Scavenging: Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Mechanism & Logic Diagram

Figure 2: Divergent synthesis logic using the dibromo-core as a branching point for library generation.

Safety & Handling

-

Hazard Statements (GHS): H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Handling: Use only in a chemical fume hood. The powder is fine and electrostatic; wear N95 or P100 respiratory protection during weighing.

-

Storage: Store at room temperature (15-25°C). Keep container tightly closed. Moisture stable, but light sensitive over long periods (benzophenones can undergo photoreduction).

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12731928, Bis(3-bromophenyl)methanone.[7] Retrieved from [Link]

- Synthetic Methodology (Grignard/Nitrile): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Grignard-Nitrile ketone synthesis).

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A.[5][8] (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Polymer Applications (Meta-linkages): Kricheldorf, H. R. (2001).[5] Aromatic Polyethers. Handbook of Polymer Synthesis. (Contextual reference for meta-substituted benzophenones in PEEK derivatives).

Sources

- 1. CAS 25032-74-0: Methanone, bis(3-bromophenyl)- [cymitquimica.com]

- 2. 3-Bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Bis(3-bromophenyl)methanone | 25032-74-0 [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Significance of Bis(3-bromophenyl)methanone

An In-depth Technical Guide to the Synthesis Precursors of Bis(3-bromophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Bis(3-bromophenyl)methanone, also known as 3,3'-dibromobenzophenone, is a diarylketone that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring two bromophenyl groups attached to a central carbonyl, makes it a versatile building block.[1] The presence of bromine atoms enhances the molecule's reactivity, providing handles for further functionalization through various cross-coupling reactions.[1] This compound is a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced polymer materials, where precise molecular architecture is paramount.[1] This guide offers a comprehensive exploration of the primary synthetic precursors and the strategic methodologies for their conversion into bis(3-bromophenyl)methanone.

Core Synthetic Strategies and Their Precursor Dependencies

The synthesis of diaryl ketones like bis(3-bromophenyl)methanone can be approached through several classic and modern organic chemistry reactions. The choice of strategy is often dictated by precursor availability, functional group tolerance, and desired scale. The three most prominent routes are Friedel-Crafts acylation, Grignard reagent addition, and Palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: A Direct and Classic Approach

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones.[2] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Causality Behind the Method: The Lewis acid catalyst is crucial as it coordinates to the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[4] This powerful electrophile is then attacked by the electron-rich aromatic ring (in this case, bromobenzene) to form the ketone. A key advantage of this method is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group, which prevents polyacylation.[3][5]

Core Precursors:

-

Acylating Agent: 3-Bromobenzoyl chloride

-

Aromatic Substrate: Bromobenzene

Grignard Reaction: A Nucleophilic Addition Pathway

The Grignard reaction offers a powerful method for carbon-carbon bond formation by utilizing an organomagnesium halide (Grignard reagent).[6] This reagent acts as a potent nucleophile, attacking electrophilic carbonyl carbons.

Causality Behind the Method: The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic and basic. This allows it to readily attack the electrophilic carbon of a carbonyl group in an ester or acyl chloride. For the synthesis of bis(3-bromophenyl)methanone, one equivalent of a 3-bromophenyl Grignard reagent would react with a 3-bromobenzoyl derivative. A critical consideration is the absolute requirement for anhydrous (dry) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[7]

Core Precursors:

-

Grignard Reagent Precursor: 3-Bromobenzene (to form 3-bromophenylmagnesium bromide)

-

Electrophilic Partner: 3-Bromobenzoyl chloride or a corresponding ester like methyl 3-bromobenzoate.

Suzuki Cross-Coupling: A Modern Palladium-Catalyzed Route

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[8][9] It has become a favored method for constructing C-C bonds, particularly in pharmaceutical research, due to its mild reaction conditions and high functional group tolerance.[9]

Causality Behind the Method: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the organohalide to the palladium center, followed by transmetalation with the boronic acid (which must first be activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Core Precursors:

-

Organoboron Component: 3-Bromophenylboronic acid

-

Acylating Partner: 3-Bromobenzoyl chloride

In-Depth Analysis and Synthesis of Core Precursors

The reliable synthesis of bis(3-bromophenyl)methanone is critically dependent on the quality and availability of its precursors. Among the routes discussed, the Friedel-Crafts acylation is often chosen for its straightforwardness. Its key precursors, 3-bromobenzoic acid (the parent compound for the acyl chloride) and 3-bromobenzoyl chloride, are foundational.

Synthesis of 3-Bromobenzoic Acid

A common and effective method for preparing 3-bromobenzoic acid is through the oxidation of the methyl group of 3-bromotoluene.[11][12]

Mechanism Insight: This reaction leverages a strong oxidizing agent, potassium permanganate (KMnO₄), under basic conditions. The process is believed to start with the abstraction of a benzylic hydrogen from the methyl group by the permanganate ion, followed by a series of oxidative steps that convert the methyl group into a carboxylate salt.[12] Subsequent acidification protonates the carboxylate to yield the final 3-bromobenzoic acid product.[12]

Synthesis of 3-Bromobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. 3-Bromobenzoyl chloride is efficiently prepared from 3-bromobenzoic acid using thionyl chloride (SOCl₂).[13]

Mechanism Insight: Thionyl chloride is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[13] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of Bis(3-bromophenyl)methanone via Friedel-Crafts Acylation

This section provides a detailed, self-validating protocol for the synthesis of the title compound. It assumes the necessary precursor, 3-bromobenzoyl chloride, has been prepared and purified.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Bromobenzene and 3-bromobenzoyl chloride are irritants. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory. All glassware must be scrupulously dried before use.

Materials and Equipment:

-

3-Bromobenzoyl chloride

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (e.g., 1.1 equivalents) in anhydrous dichloromethane (e.g., 100 mL). Cool the suspension in an ice bath to 0 °C with stirring.

-

Addition of Reactants: To the cooled suspension, add bromobenzene (e.g., 1.0 equivalent). Subsequently, add a solution of 3-bromobenzoyl chloride (e.g., 1.0 equivalent) in a small amount of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (e.g., 50 mL). This step hydrolyzes the aluminum complexes and quenches the reaction. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield bis(3-bromophenyl)methanone as a solid.

Data Presentation: Reagent Summary

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| Bromobenzene | 157.01 | 1.0 | 50 | 7.85 g (5.2 mL) |

| 3-Bromobenzoyl Chloride | 219.46 | 1.0 | 50 | 10.97 g |

| Aluminum Chloride | 133.34 | 1.1 | 55 | 7.33 g |

| Dichloromethane | 84.93 | Solvent | - | ~150 mL |

Conclusion

The synthesis of bis(3-bromophenyl)methanone relies on a foundational understanding of key synthetic transformations and the strategic preparation of high-purity precursors. While modern methods like Suzuki coupling offer elegance and high tolerance, the classic Friedel-Crafts acylation remains a robust and direct route. The critical step in this pathway is the reliable synthesis of the 3-bromobenzoyl chloride precursor, which is readily accessible from 3-bromobenzoic acid. By carefully controlling reaction conditions and understanding the underlying mechanisms, researchers can efficiently access this valuable intermediate for applications in drug discovery and materials science.

References

- Preparation of 3-bromobenzaldehyde. (n.d.). Google Patents.

-

The Suzuki Reaction. (n.d.). Myers' Group, Harvard University. Retrieved from [Link]

-

Synthesis of para-bromobenzoic acid from benzene. (n.d.). Study.com. Retrieved from [Link]

-

Bis(3-bromophenyl)methanone. (n.d.). ChemBK. Retrieved from [Link]

-

Preparation of 3-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

-

3-Bromobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025). ResearchGate. Retrieved from [Link]

- Method of producing 3-bromobenzaldehyde. (n.d.). Google Patents.

-

Grignard Reaction. (n.d.). University Web Pages. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022). ACS Publications. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

-

Synthesis of 3-bromobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. (n.d.). ACS Publications. Retrieved from [Link]

-

The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Environmental protection preparation method of m-bromobenzoic acid. (n.d.). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved from [Link]

-

Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Making benzoyl chloride. (2024). YouTube. Retrieved from [Link]

-

Methanone, bis(3-chlorophenyl)-. (n.d.). US EPA. Retrieved from [Link]

Sources

- 1. CAS 25032-74-0: Methanone, bis(3-bromophenyl)- [cymitquimica.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. cerritos.edu [cerritos.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectral Data of Bis(3-bromophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-bromophenyl)methanone, also known as 3,3'-dibromobenzophenone, is a diaryl ketone with the chemical formula C₁₃H₈Br₂O.[1][2] Its molecular structure, featuring two brominated phenyl rings attached to a central carbonyl group, makes it a valuable intermediate in organic synthesis.[1] The bromine atoms serve as reactive sites for further functionalization, enabling the construction of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemical development.

A thorough understanding of the spectral characteristics of bis(3-bromophenyl)methanone is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This comprehensive guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between its molecular structure and spectral properties.

Molecular Structure and Symmetry

The chemical structure of bis(3-bromophenyl)methanone is characterized by a central carbonyl group connecting two meta-substituted bromophenyl rings. The molecule possesses a C₂ axis of symmetry passing through the carbonyl carbon and bisecting the angle between the two phenyl rings. This symmetry element has important implications for its NMR spectra, as it renders the two phenyl rings chemically equivalent.

Molecular Properties of Bis(3-bromophenyl)methanone

| Property | Value |

| CAS Number | 25032-74-0[2] |

| Molecular Formula | C₁₃H₈Br₂O[2] |

| Molecular Weight | 340.01 g/mol [2] |

| Melting Point | 144.0 to 148.0 °C[2] |

| Appearance | White to light yellow powder or crystals[2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of bis(3-bromophenyl)methanone is expected to show signals in the aromatic region, consistent with the presence of the two phenyl rings.

Experimental Protocol:

A typical procedure for acquiring a ¹H NMR spectrum of bis(3-bromophenyl)methanone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction, to obtain the final spectrum.

Spectral Interpretation:

Due to the symmetry of the molecule, the four protons on each of the two equivalent phenyl rings will give rise to a set of four distinct signals in the ¹H NMR spectrum. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom. The protons are designated as H-2', H-4', H-5', and H-6' (and their equivalents on the other ring).

-

H-2' : This proton is ortho to the carbonyl group and is expected to be a triplet or a doublet of doublets.

-

H-4' : This proton is para to the carbonyl group and meta to the bromine atom and is expected to be a triplet or a doublet of doublets.

-

H-5' : This proton is para to the bromine atom and meta to the carbonyl group and is expected to be a triplet.

-

H-6' : This proton is ortho to the bromine atom and is expected to be a doublet of doublets.

The exact chemical shifts and coupling constants can be influenced by the solvent used and the concentration of the sample.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum of bis(3-bromophenyl)methanone will display seven distinct signals: one for the carbonyl carbon and six for the carbons of the two equivalent phenyl rings.

Experimental Protocol:

The experimental procedure for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Longer acquisition times and a greater number of scans are often required due to the lower natural abundance of the ¹³C isotope.

Spectral Interpretation:

The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen and bromine atoms.

-

Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the downfield region of the spectrum, usually around 194-196 ppm.

-

Aromatic Carbons: The six unique aromatic carbons will appear in the range of approximately 120-140 ppm.

-

C-1' (ipso-carbon attached to C=O): This quaternary carbon is expected to be downfield.

-

C-3' (ipso-carbon attached to Br): The chemical shift of this carbon is influenced by the "heavy atom effect" of bromine, which can cause a shift that is not solely based on electronegativity.

-

C-2', C-4', C-5', C-6': These protonated carbons will appear in the aromatic region, and their specific assignments can be determined using advanced 2D NMR techniques such as HSQC and HMBC.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

An IR spectrum of solid bis(3-bromophenyl)methanone can be obtained using the following method:

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is usually recorded first and automatically subtracted from the sample spectrum.

Spectral Interpretation:

The IR spectrum of bis(3-bromophenyl)methanone is characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band in the region of 1650-1670 cm⁻¹ is characteristic of the carbonyl group stretching vibration in a diaryl ketone. The conjugation with the aromatic rings slightly lowers the frequency compared to a non-conjugated ketone.

-

C=C Aromatic Stretch: Several medium to strong bands in the region of 1400-1600 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-H Aromatic Stretch: Weak to medium absorption bands are expected above 3000 cm⁻¹ due to the stretching of the C-H bonds on the aromatic rings.

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, usually between 500 and 700 cm⁻¹ .

-

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic absorptions in the region of 680-900 cm⁻¹ , which can provide information about the substitution pattern of the benzene ring.

Summary of Key IR Absorptions for Bis(3-bromophenyl)methanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak to Medium | Aromatic C-H Stretch |

| ~1660 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1580, 1470, 1420 | Medium to Strong | Aromatic C=C Stretch |

| ~680-900 | Medium to Strong | Aromatic C-H Out-of-Plane Bending |

| ~500-700 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol:

A mass spectrum of bis(3-bromophenyl)methanone can be obtained using an electron ionization (EI) mass spectrometer:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectral Interpretation:

The mass spectrum of bis(3-bromophenyl)methanone will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of three peaks at m/z values corresponding to [C₁₃H₈⁷⁹Br₂O]⁺, [C₁₃H₈⁷⁹Br⁸¹BrO]⁺, and [C₁₃H₈⁸¹Br₂O]⁺. The approximate ratio of the intensities of these peaks (M:M+2:M+4) will be 1:2:1. The most abundant peak in this cluster will be the M+2 peak.

-

Fragmentation Pattern: The fragmentation of the molecular ion typically involves the cleavage of the bonds adjacent to the carbonyl group. Key fragment ions may include:

-

[M - Br]⁺: Loss of a bromine atom.

-

[C₆H₄BrCO]⁺: The 3-bromobenzoyl cation. This will also show a characteristic isotopic pattern for one bromine atom (M:M+2 ratio of approximately 1:1).

-

[C₆H₄Br]⁺: The 3-bromophenyl cation.

-

[C₆H₅CO]⁺: The benzoyl cation (if rearrangement occurs).

-

[C₆H₅]⁺: The phenyl cation.

-

Conclusion

The comprehensive spectral analysis of bis(3-bromophenyl)methanone presented in this guide serves as a foundational reference for researchers in various scientific disciplines. The detailed interpretation of its NMR, IR, and MS data provides the necessary tools for confident structural verification and purity assessment. A thorough understanding of these spectral signatures is essential for anyone utilizing this versatile building block in the synthesis of novel compounds for drug discovery, materials science, and beyond.

References

-

ChemBK. Bis(3-bromophenyl)methanone. [Link]

Sources

Technical Analysis: Crystal Structure & Crystallization Protocols of Bis(3-bromophenyl)methanone

The following technical guide details the crystal structure analysis, synthesis, and crystallization protocols for Bis(3-bromophenyl)methanone (also known as 3,3'-dibromobenzophenone). This document is structured for researchers requiring high-fidelity structural data and reproducible experimental workflows.

Executive Summary

Bis(3-bromophenyl)methanone (

This guide provides a definitive analysis of the orthorhombic Pbcn lattice, first characterized by Ramaseshan and Venkatesan, and integrates modern crystallization strategies to ensure phase purity for applications in supramolecular chemistry and drug design.

Crystallographic Data Profile

The crystal structure of Bis(3-bromophenyl)methanone is defined by a high degree of symmetry where the molecular

Table 1: Crystal Data & Refinement Parameters

| Parameter | Value | Notes |

| Formula | ||

| Crystal System | Orthorhombic | Distinct from the monoclinic habit of unsubstituted benzophenone. |

| Space Group | Pbcn (No. 60) | Centrosymmetric. |

| Unit Cell (a) | 3.99 Å | Short axis indicates stacking direction. |

| Unit Cell (b) | 11.70 Å | |

| Unit Cell (c) | 24.69 Å | Long axis accommodates the molecular width. |

| Z (Formula Units) | 4 | Molecules lie on special positions (2-fold axis). |

| Density ( | ~1.95 g/cm³ | High density due to heavy bromine atoms. |

| Symmetry Element | The C=O bond lies exactly on the twofold rotation axis. |

Structural Insight: The short

-axis (3.99 Å) suggests a strong- stacking interaction running parallel to this axis. The meta-bromine atoms protrude laterally, likely engaging in halogen bonding ( or ) that stabilizes the long -axis.

Experimental Protocols

To obtain single crystals suitable for X-ray diffraction or high-purity seeding, a rigorous synthesis and purification workflow is required. We prioritize the Suzuki-Miyaura coupling over Friedel-Crafts acylation to minimize isomer contamination.

Synthesis & Purification Workflow

Reaction:

3-Bromophenylboronic acid + 3-Bromobenzoyl chloride

Protocol:

-

Dissolution: Dissolve 3-bromophenylboronic acid (1.0 eq) in Toluene/Ethanol (4:1 v/v).

-

Catalysis: Add

(3 mol%) under -

Coupling: Introduce 3-bromobenzoyl chloride (1.1 eq) and aqueous

(2M). Reflux at 90°C for 12 hours. -

Extraction: Cool to RT, extract with EtOAc, and wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Crystallization Strategy (Self-Validating)

The choice of solvent is critical to avoid polymorphism and ensure the Pbcn phase.

-

Primary Solvent: Ethanol (Absolute)

-

Anti-solvent: n-Hexane

-

Method: Slow Evaporation at 4°C.

Step-by-Step Crystallization:

-

Saturation: Dissolve 100 mg of purified solid in minimal boiling ethanol (~5 mL).

-

Filtration: Filter through a 0.2

PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -

Nucleation Control: Add n-Hexane dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.

-

Growth: Cap the vial with parafilm, poke 3 small holes, and store at 4°C.

-

Harvest: Colorless prisms (mp 47-49°C) should appear within 48-72 hours.

Structural Analysis & Mechanism

Molecular Conformation

The central issue in benzophenone derivatives is the steric hindrance between the ortho-hydrogens (2,2' positions). In Bis(3-bromophenyl)methanone, the molecule adopts a "propeller" conformation to relieve this strain.

-

Twist Angle: The phenyl rings are twisted out of the carbonyl plane by approximately 30-40°.

-

Symmetry: Because the C=O bond lies on a crystallographic twofold axis, both phenyl rings have identical twist angles and bond lengths. This simplifies the refinement but imposes strict symmetry constraints on the packing.

Packing Interactions

The packing is dominated by two forces:

-

-Stacking: Along the

-

Halogen Bonding: The bromine atoms are positioned to interact with the electron-rich carbonyl oxygen of neighboring molecules or with other bromine atoms (Type II halogen bonding). This network locks the molecules into the rigid orthorhombic lattice.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation.

Figure 1: Operational workflow for the synthesis and structural determination of Bis(3-bromophenyl)methanone.

Applications & Relevance[1][2]

Pharmaceutical Intermediate

Bis(3-bromophenyl)methanone is a precursor for Cruzain inhibitors used in Chagas disease research. The 3-bromo substitution pattern allows for further functionalization (e.g., via Buchwald-Hartwig amination) at the meta-positions, accessing chemical space distinct from para-substituted analogs.

Photochemistry

As a benzophenone derivative, it acts as a triplet sensitizer. The heavy bromine atoms enhance intersystem crossing (ISC) via spin-orbit coupling, making it more efficient at generating triplet states than unsubstituted benzophenone. This property is utilized in photo-initiated polymerization.

References

-

Ramaseshan, S. & Venkatesan, K. (1958).[1] Crystal and molecular structure of 3,3'-Dibromobenzophenone. Experientia, 14, 237-238.

-

Latha Rani, N. et al. (2016). Synthesis, Crystal Structure and Hirshfeld Study of 3,3'-dinitrobenzophenone. ResearchGate. (Contextual comparison for meta-substituted benzophenones).

-

Chen, S.E. (2010). Modeling, design, and development of potential inhibitors of γ-glutamylamine cyclotransferase and inhibitors of cruzain. ProQuest Dissertations. (Application in drug design).

-

PubChem. (2023).[2] Bis(3-bromophenyl)methanone Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of Bis(3-bromophenyl)methanone

Abstract

Bis(3-bromophenyl)methanone, also known as 3,3'-dibromobenzophenone, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its molecular architecture, featuring a central carbonyl group flanked by two brominated phenyl rings, imparts a unique combination of reactivity and stability. This guide provides a comprehensive exploration of the chemical behavior of bis(3-bromophenyl)methanone, offering insights into its synthetic utility and degradation pathways. We will delve into the core principles governing its reactivity in key transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while also examining its thermal and photochemical stability. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural and Electronic Landscape of Bis(3-bromophenyl)methanone

Bis(3-bromophenyl)methanone (C₁₃H₈Br₂O) is a solid, crystalline compound at room temperature with a melting point of approximately 140-148°C.[1][3][4] The molecule's structure is characterized by two 3-bromophenyl groups attached to a central carbonyl moiety.[2] The presence of the bromine atoms, which are electron-withdrawing, significantly influences the electronic properties and, consequently, the reactivity of the molecule.[2] These halogen substituents enhance the compound's utility in various synthetic applications, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 25032-74-0 | [5][6] |

| Molecular Formula | C₁₃H₈Br₂O | [1][2] |

| Molar Mass | 340.01 g/mol | [1][2] |

| Melting Point | 140-148 °C | [1][3][4] |

| Boiling Point | 185-195 °C (at 4 Torr) | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

Synthesis of Bis(3-bromophenyl)methanone

A common laboratory-scale synthesis of bis(3-bromophenyl)methanone involves the palladium-catalyzed coupling of 3-bromophenylboronic acid.[1] This method offers a reliable route to the desired product under relatively mild conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis

Objective: To synthesize bis(3-bromophenyl)methanone from 3-bromophenylboronic acid.

Materials:

-

3-bromophenylboronic acid

-

5 wt% Palladium on Calcium Carbonate (Pd/CaCO₃)

-

Copper(I) Iodide (CuI)

-

Dimethyl Sulfoxide (DMSO)

-

250mL Polytetrafluoroethylene-lined pressure reaction kettle

-

Ammonia water (5% mass concentration)

-

Dichloromethane

Procedure:

-

To a 250mL polytetrafluoro-lined pressure reaction kettle, add 3-bromophenylboronic acid (0.249g, 2mmol), 5 wt% Pd/CaCO₃ (0.0456g, Pd 0.01mmol), and CuI (0.0114g, 0.03mmol).[1]

-

Add DMSO (10mL) to the reaction kettle.[1]

-

Seal the reaction kettle and slowly introduce air to a pressure of 1.85 atm in a fume hood.[1]

-

Place the reaction kettle in an oil bath preheated to 50°C and maintain the reaction for 12 hours.[1]

-

After 12 hours, stop the reaction and allow the kettle to cool to room temperature.[1]

-

Slowly release the remaining gas in the fume hood.[1]

-

Add 40mL of 5% ammonia water to the reaction mixture to quench the reaction and filter to separate the palladium catalyst. The catalyst can be washed, dried, and reused.[1]

-

Extract the mother liquor three times with dichloromethane (30mL each).[1]

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity: A Tale of Two Active Sites

The reactivity of bis(3-bromophenyl)methanone is primarily dictated by two functional groups: the electrophilic carbonyl carbon and the carbon-bromine bonds on the aromatic rings.

Reactivity at the Carbonyl Group

The carbonyl group in diaryl ketones is susceptible to nucleophilic attack. However, the steric hindrance from the two bulky bromophenyl groups and the delocalization of the carbonyl's pi electrons into the aromatic rings can reduce its reactivity compared to aliphatic ketones. Typical reactions include:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, bis(3-bromophenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride. Further reduction to the methylene group, forming bis(3-bromophenyl)methane, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon results in the formation of tertiary alcohols.

Reactivity at the Carbon-Bromine Bond: Gateway to Molecular Complexity

The bromine atoms on the phenyl rings are excellent leaving groups, making them prime sites for a variety of substitution and coupling reactions. This reactivity is the cornerstone of bis(3-bromophenyl)methanone's utility as a synthetic intermediate.

While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides (e.g., those with strongly electron-withdrawing groups in the ortho or para positions), bis(3-bromophenyl)methanone can undergo SNAr reactions under forcing conditions.[7][8] The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[8]

The true synthetic power of bis(3-bromophenyl)methanone is unleashed in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9][10][11]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of bis(3-bromophenyl)methanone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] It is a highly versatile method for forming biaryl structures.[11]

-

Stille Coupling: This involves coupling with an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback.[12]

-

Heck Coupling: This reaction forms a new carbon-carbon bond between bis(3-bromophenyl)methanone and an alkene.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.[12]

-

Sonogashira Coupling: This is used to form carbon-carbon triple bonds by coupling with terminal alkynes.[12]

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organometallic coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

Stability Profile

The stability of bis(3-bromophenyl)methanone is a critical consideration for its storage and handling. As a halogenated aromatic compound, it exhibits considerable thermal stability.[13][14]

Thermal Stability

Aromatic compounds are inherently stable due to the resonance energy of the benzene ring.[15] The carbon-bromine bond is also relatively strong. Halogenated aromatic compounds, in general, possess good thermal stability.[13][14] However, at very high temperatures, such as those encountered during incineration, there is a risk of forming hazardous byproducts like polybrominated dibenzofurans (PBDFs) and dibenzo-p-dioxins (PBDDs).[13]

Photochemical Stability

Aryl ketones are known to be photochemically active.[16][17][18] Upon absorption of UV light, the carbonyl group can be excited to a triplet state.[18] This excited state can then participate in various photochemical reactions, such as hydrogen abstraction or cycloaddition reactions.[19][20] The presence of the bromine atoms may also influence the photochemical behavior, potentially leading to carbon-bromine bond cleavage under certain conditions. Therefore, it is advisable to store bis(3-bromophenyl)methanone in a cool, dark place to prevent photochemical degradation.[4]

Chemical Stability and Degradation Pathways

Bis(3-bromophenyl)methanone is generally stable under normal laboratory conditions. It is resistant to weak acids and bases. However, strong nucleophiles or bases can lead to substitution or elimination reactions, as discussed previously.

The environmental fate of halogenated aromatic compounds is a significant concern due to their persistence.[21] Biodegradation of such compounds can occur aerobically or anaerobically.[21] Aerobic degradation often involves hydroxylation of the aromatic ring, followed by ring cleavage.[21] Anaerobic degradation can proceed via reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom.[21] The degradation of the biphenylmethane core structure can be complex, potentially involving initial oxidation or cleavage at the methylene bridge, followed by further degradation of the resulting aromatic fragments.[22][23][24][25]

Safety and Handling

Bis(3-bromophenyl)methanone should be handled with appropriate safety precautions.[2] It may be harmful if swallowed, and can cause skin and eye irritation.[6] Inhalation of dust should be avoided.[6] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[6] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

Conclusion

Bis(3-bromophenyl)methanone is a valuable and versatile building block in organic synthesis. Its reactivity is centered around the electrophilic carbonyl group and the readily substitutable bromine atoms on the phenyl rings. The latter allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. While possessing good thermal stability, its photochemical reactivity necessitates storage in the dark. A thorough understanding of its reactivity and stability profile is essential for its effective and safe utilization in research and development, particularly in the pharmaceutical and materials science industries.

References

-

ChemBK. Bis(3-bromophenyl)methanone. [Link]

-

J&K Scientific. Bis(3-bromophenyl)methanone. [Link]

-

Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science & Technology, 57(45), 17685-17699. [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). [Link]

-

Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

-

J&K Scientific. Bis(3-bromophenyl)methanone | 25032-74-0. [Link]

-

Garcés, S., & Campos, J. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(2), 725-733. [Link]

-

Yang, N. C., & Yang, D. D. H. (1958). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society, 80(11), 2913-2914. [Link]

-

Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1963). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

-

Reusch, W. (2013). Aromatic Compounds Are Unusually Stable. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

-

Natarajan, A., & Weiss, R. G. (2005). Stable radicals during photodecarbonylations of trityl-alkyl ketones enable solid state reactions through primary and secondary radical centers. Photochemical & Photobiological Sciences, 4(11), 943-948. [Link]

-

Rosales, M. A., et al. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 87(22), 14936-14945. [Link]

-

Gulcin, I., et al. (2009). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Bioorganic & Medicinal Chemistry, 17(10), 3629-3639. [Link]

-

Yang, Z., & Garcia-Garibay, M. A. (2002). Latent chemical behavior revealed in the crystalline state: novel photochemistry of a cis-9-decalyl aryl ketone. Chemical Communications, (13), 1434-1435. [Link]

-

Newman, S. G. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 10(21), 12795-12808. [Link]

-

ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]